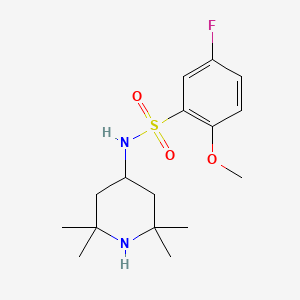

5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

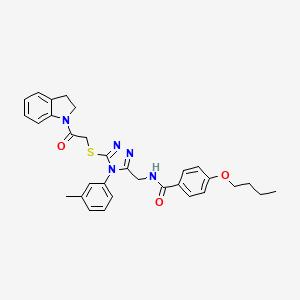

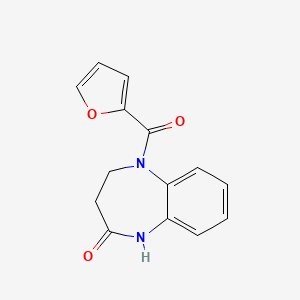

The compound “5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It is composed of a benzenesulfonamide core, with a fluorine atom and a methoxy group attached to the benzene ring, and a 2,2,6,6-tetramethylpiperidin-4-yl group attached to the sulfonamide nitrogen .

Aplicaciones Científicas De Investigación

Potent Photosensitizers for Photodynamic Therapy

Research indicates that benzenesulfonamide derivatives, when substituted into zinc(II) phthalocyanines, demonstrate remarkable properties as photosensitizers, which are crucial for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in cancer treatment through PDT. This application takes advantage of the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, highlighting their potential in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase Inhibition for Therapeutic Uses

Another significant area of application is the synthesis and evaluation of benzenesulfonamide derivatives as cyclooxygenase inhibitors. These compounds have been synthesized and assessed for their inhibitory activities on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain. Among these, certain derivatives have shown selectivity and potency for COX-2 inhibition, suggesting their potential use in developing new therapeutic agents for inflammation and pain relief. This research avenue explores the structure-activity relationships and pharmacokinetic properties of these compounds to optimize their therapeutic efficacy (Pal et al., 2003).

Synthesis of Novel Compounds for Various Therapeutic Applications

Further studies delve into the synthesis of novel compounds incorporating benzenesulfonamide moieties for a range of therapeutic applications. These include efforts to develop new anticancer agents, with certain derivatives demonstrating promising antiproliferative activity against various cancer cell lines. The exploration of these compounds involves detailed structure-activity relationship (SAR) studies to identify potent lead compounds for further development. The synthesis of these derivatives aims at harnessing their potential therapeutic benefits across different domains, including anticancer, antimicrobial, and anti-inflammatory applications (Motavallizadeh et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of anti-cancer drugs . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of anti-cancer drugs , it’s possible that it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death.

Biochemical Pathways

Given its potential use in the synthesis of anti-cancer drugs , it may affect pathways related to cell growth and proliferation.

Result of Action

If this compound is indeed used in the synthesis of anti-cancer drugs , its action could result in the inhibition of cell growth and proliferation, leading to cell death.

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMMGSKSTBCRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)

![methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2849202.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide](/img/structure/B2849216.png)

![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)

![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)